molecular formula C12H10BrFN2O B13886200 5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one

Katalognummer: B13886200
Molekulargewicht: 297.12 g/mol
InChI-Schlüssel: NJUNNMRNBODMRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, fluorine, and methylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-methylbenzylamine and 5-bromopyrimidin-4-one.

    Condensation Reaction: The 4-fluoro-3-methylbenzylamine is reacted with 5-bromopyrimidin-4-one under acidic or basic conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidin-4-one derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes, receptors, and other biological molecules.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-4-(4-methylphenyl)pyrimidine
  • 5-[Bromo(4-fluoro-3-methylphenyl)methyl]-2,3-dihydro-1-benzofuran

Uniqueness

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H10BrFN2O

Molekulargewicht

297.12 g/mol

IUPAC-Name

5-bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C12H10BrFN2O/c1-8-4-9(2-3-11(8)14)6-16-7-15-5-10(13)12(16)17/h2-5,7H,6H2,1H3

InChI-Schlüssel

NJUNNMRNBODMRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CN2C=NC=C(C2=O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.